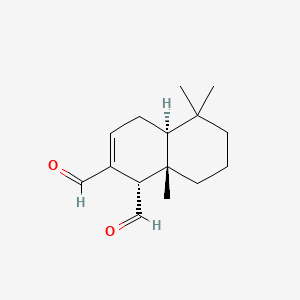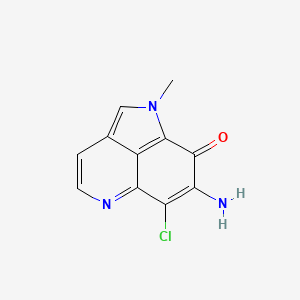
8-chloro-7H-purin-6-amine
説明
Synthesis Analysis
The synthesis of 8-chloro-7H-purin-6-amine and related compounds typically involves the N-methylation of known 6-chloropurines, followed by displacement reactions. Studies have shown variations in the synthesis routes based on the substituents introduced, which affect the tautomerism and alkylation outcomes. For example, synthesis efforts directed towards Agelasine analogs have been reported, where variations in amino/imino tautomer ratios were observed, highlighting the synthetic complexity and versatility of chloro-substituted purines (Roggen & Gundersen, 2008).
Molecular Structure Analysis
The molecular structure of 8-chloro-7H-purin-6-amine is characterized by its purine backbone and the position of the chlorine atom, which significantly influences its reactivity and interaction with other molecules. NMR and computational chemistry techniques have been extensively used to study the tautomeric ratios and structural characteristics of chloro-substituted purines, revealing the importance of solvent interactions and the electronic effects of substituents on molecular stability and tautomeric preferences (Roggen et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of 8-chloro-7H-purin-6-amine is largely defined by the presence of the chlorine atom, which can undergo nucleophilic substitution reactions, offering a pathway to a wide range of derivatives. The compound's reactivity has been explored in the context of synthesizing purin-8-ones via copper-catalyzed coupling/cyclization reactions, demonstrating its utility in constructing complex purine frameworks (Zhong & Sun, 2010).
Physical Properties Analysis
The physical properties of 8-chloro-7H-purin-6-amine, such as solubility, melting point, and crystal structure, are crucial for its handling and application in various synthesis protocols. These properties are influenced by the molecular structure, particularly the purine ring system and the chloro substituent, which affects the compound's stability and reactivity under different conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and tautomerism, are key to understanding the behavior of 8-chloro-7H-purin-6-amine in reactions. Its tautomeric structure, influenced by the chloro substituent, plays a significant role in its reactivity patterns, offering insights into the synthesis of novel purine derivatives with varied biological activities. Studies have focused on elucidating these properties through spectral analyses and computational methods, providing a comprehensive view of the compound's chemical behavior (Darwish et al., 2011).
科学的研究の応用
Synthetic Applications and Chemical Reactivity
- Synthetic Routes and Tautomerism: The compound serves as a precursor in the synthesis of N-methoxy-9-methyl-9H-purin-6-amines, which exhibit a range of amino/imino tautomer ratios, crucial for developing Agelasine analogs. These compounds have been explored for their reactivity, including N-7- and N6-alkylation, influenced by substituents at C-2, highlighting its versatility in organic synthesis (Roggen & Gundersen, 2008).
- Novel Synthesis Techniques: An innovative method for synthesizing 6,9-disubstituted purin-8-ones via copper-catalyzed coupling/cyclization has been developed. This technique showcases the compound's utility in generating novel purine derivatives, emphasizing its role in medicinal chemistry (Zhong & Sun, 2010).
Biological and Pharmacological Potential
- Antimycobacterial and Antiprotozoal Activity: Derivatives of 8-chloro-7H-purin-6-amine have been evaluated for biological activities. Specifically, modifications at the 2-position of N-methoxy-9-methyl-9H-purin-6-amines were found to enhance antimycobacterial and antiprotozoal effects, with certain substitutions improving activity against cancer cell lines, demonstrating its potential in drug development (Roggen et al., 2011).
- Hybrid Molecules for Cytotoxic Evaluation: The chemical serves as a building block for creating hybrid purine-quinoline molecules. These novel compounds have been subjected to cytotoxic studies against NCI-60 cell lines, showing promising results for non-small cell lung cancer treatment, highlighting its significance in oncology (Kapadiya & Khunt, 2018).
Material Science and Chemical Engineering
- Guest Intercalation in Crystal Structures: The compound has been used to synthesize derivatives that form unique hydrogen-bonding networks, facilitating the intercalation of guest molecules. This property is crucial for developing materials with potential applications in molecular recognition and storage (Jang et al., 2016).
Process Development and Scale-Up
- Large-Scale Synthesis: A pharmaceutical manufacturing process has been optimized for the large-scale preparation of N-benzylated chloropurine derivatives, showcasing the compound's applicability in industrial settings. The developed process emphasizes its importance in the synthesis of complex molecules for pharmaceutical use (Shi et al., 2015).
特性
IUPAC Name |
8-chloro-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVALAOQISRDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344585 | |
| Record name | 8-chloro-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-7H-purin-6-amine | |
CAS RN |
28128-28-1 | |
| Record name | 28128-28-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-chloro-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid](/img/structure/B1208829.png)
![1-[2-(diethylamino)ethyl]-5,6-dimethyl-1H-pyrrolo[1,2,3-de]quinoxalin-2(3H)-one](/img/structure/B1208831.png)

![2-[2-[(1-Phenyl-4-pyrazolo[3,4-d]pyrimidinyl)amino]ethoxy]ethanol](/img/structure/B1208833.png)
![(1R,2S,4S,5R,8S,9S,11R)-2-[[(3aS,7R,7aR)-7-methyl-3-methylidene-4,5,7,7a-tetrahydro-3aH-furo[2,3-c]pyran-5-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1208835.png)

![(3R,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1208837.png)
![(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1R)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B1208839.png)

